Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Attribution
The systematic nomenclature of Methyl 7-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate presents several interesting aspects that reflect the complexity of heterocyclic compound naming conventions. The Chemical Abstracts Service has assigned this compound the registry number 20197-76-6, which serves as its unique identifier in chemical databases and literature. This registry number ensures unambiguous identification across various chemical information systems and facilitates accurate cross-referencing in scientific publications.
The International Union of Pure and Applied Chemistry systematic name for this compound varies slightly across different sources, indicating the complexity inherent in naming such heterocyclic structures. According to multiple chemical databases, the compound can be systematically named as "methyl 6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate". However, alternative systematic names include "methyl 7-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate", reflecting different numbering systems applied to the benzodioxane core structure.
The nomenclature variations observed in the literature highlight the challenges associated with systematically naming fused heterocyclic systems where multiple ring systems are present. The benzodioxane framework requires careful consideration of which atoms serve as reference points for numbering, particularly when determining the positions of substituents such as the amino group and the carboxylate ester functionality. These naming discrepancies often arise from different interpretations of International Union of Pure and Applied Chemistry rules for polycyclic systems, where the priority of heteroatoms and the direction of numbering can lead to alternative but equally valid systematic names.
Molecular Formula and Constitutional Isomerism Analysis
The molecular formula of Methyl 7-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate is definitively established as C₁₀H₁₁NO₄, with a corresponding molecular weight of 209.20 grams per mole. This molecular composition provides the foundation for understanding the compound's constitutional arrangements and potential isomeric relationships with other organic molecules sharing the same atomic composition.
Constitutional isomerism analysis reveals that this specific benzodioxane derivative represents one possible arrangement of the constituent atoms within the given molecular formula. The structural connectivity, as represented by the Simplified Molecular Input Line Entry System notation "COC(=O)C1=CC2=C(C=C1N)OCCO2", demonstrates the unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that distinguishes this compound from other potential constitutional isomers.
The constitutional isomerism possibilities for the C₁₀H₁₁NO₄ formula are extensive, encompassing various arrangements of functional groups and ring systems. However, the specific benzodioxane framework with its characteristic 2,3-dihydro-1,4-benzodioxine core distinguishes this compound from other potential isomers. The presence of both an amino substituent and a methyl carboxylate group in specific positions creates a unique constitutional arrangement that defines the compound's chemical identity and properties.
Analysis of related compounds with similar molecular compositions reveals the importance of positional isomerism within the benzodioxane family. For instance, the position of the amino group relative to the carboxylate ester significantly influences the compound's electronic properties and potential reactivity patterns. This positional specificity is crucial for understanding how slight structural modifications can lead to dramatically different chemical behaviors and biological activities.
Benzodioxane Ring System Stereoelectronic Configuration
The benzodioxane ring system in Methyl 7-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate exhibits distinctive stereoelectronic characteristics that arise from the fusion of aromatic and saturated heterocyclic components. The 2,3-dihydro-1,4-benzodioxine core structure consists of a benzene ring fused to a six-membered dioxane ring, creating a bicyclic system with specific conformational preferences and electronic distributions.
The six-membered dioxane ring adopts a half-chair conformation, as evidenced by crystallographic studies of related benzodioxane derivatives. This conformational preference results from the optimal balance between torsional strain, angle strain, and stereoelectronic effects within the saturated ring system. The Cremer and Pople puckering parameters for similar benzodioxane systems indicate significant deviation from planarity, with puckering amplitudes typically around 0.5 Angstroms and characteristic angles that define the half-chair geometry.
Stereoelectronic effects play a crucial role in stabilizing the benzodioxane framework through orbital interactions between filled and empty molecular orbitals. The oxygen atoms in the dioxane ring possess lone pairs that can participate in hyperconjugative interactions with adjacent carbon-hydrogen and carbon-carbon bonds. These interactions contribute to the overall stability of the bicyclic system and influence the preferred conformational arrangements of substituents attached to the aromatic ring.
The aromatic benzene component of the bicyclic system maintains its planar geometry while being constrained by fusion to the puckered dioxane ring. This structural arrangement creates unique electronic environments for substituents attached to the aromatic ring, particularly affecting the electron density distribution and the relative energies of molecular orbitals. The fusion pattern results in reduced rotational freedom for substituents, leading to more defined spatial arrangements that can influence intermolecular interactions and crystal packing patterns.
Substituent Positional Effects on Resonance Stabilization
The amino and carboxylate ester substituents in Methyl 7-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate occupy specific positions on the aromatic ring that significantly influence the molecule's electronic structure through resonance interactions. The amino group, being an electron-donating substituent, can participate in resonance with the aromatic pi system, while the carboxylate ester group acts as an electron-withdrawing moiety, creating a push-pull electronic system across the benzene ring.
The positional relationship between these substituents creates opportunities for intramolecular electronic interactions that affect the overall stability and reactivity of the molecule. When the amino group and carboxylate ester are positioned ortho to each other on the aromatic ring, the potential for through-space and through-bond interactions increases significantly. These interactions can manifest as changes in bond lengths, electron density distributions, and molecular orbital energies compared to systems where such substituents are positioned further apart.
Resonance stabilization effects are particularly pronounced in this system due to the conjugated nature of the aromatic ring and the presence of both electron-donating and electron-withdrawing groups. The amino group can donate electron density into the aromatic system through its lone pair, while the carboxylate ester can withdraw electron density through its carbonyl group. This electronic communication creates partial charge separation and influences the polarization of bonds within the aromatic ring.
| Resonance Contributor | Electronic Effect | Stabilization Factor |
|---|---|---|
| Amino Group Donation | Electron Donating | Increases electron density |
| Carboxylate Withdrawal | Electron Withdrawing | Decreases electron density |
| Through-Bond Coupling | Conjugative | Stabilizes charge separation |
| Through-Space Interaction | Electrostatic | Modulates orbital energies |
Properties
IUPAC Name |
methyl 6-amino-2,3-dihydro-1,4-benzodioxine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-13-10(12)6-4-8-9(5-7(6)11)15-3-2-14-8/h4-5H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTPSTARXZXRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1N)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201016 | |
| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxin-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20197-76-6 | |
| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxin-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20197-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-amino-2,3-dihydro-1,4-benzodioxin-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Esterification and Cyclization of 2,3-Dihydroxybenzoic Acid Derivatives
The most widely reported method begins with 2,3-dihydroxybenzoic acid (1), which undergoes esterification followed by cyclization to form the benzodioxine scaffold.
Step 1: Methyl Ester Formation
2,3-Dihydroxybenzoic acid is treated with methanol and concentrated sulfuric acid under reflux to yield methyl 2,3-dihydroxybenzoate (2). This step achieves >90% conversion.
Step 2: Alkylation and Cyclization
The methyl ester (2) reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in acetone at 60°C. This generates methyl 2,3-dihydrobenzo[b]dioxine-6-carboxylate (3) via nucleophilic substitution and ring closure.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | MeOH, H₂SO₄, reflux | 92% | |
| 2 | 1,2-Dibromoethane, K₂CO₃, acetone, 60°C | 85% |
Nitration and Reduction for Amino Group Introduction
The amino group at position 7 is introduced via nitration followed by catalytic hydrogenation.
Step 3: Nitration
Compound 3 is nitrated using a mixture of nitric acid (HNO₃) and trifluoroacetic acid (TFA) at 0–5°C. This produces methyl 7-nitro-2,3-dihydrobenzo[b]dioxine-6-carboxylate (4) as the major regioisomer (para to the ester group).
Step 4: Catalytic Hydrogenation
The nitro group in 4 is reduced to an amine using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol. This yields the target compound methyl 7-amino-2,3-dihydrobenzo[b]dioxine-6-carboxylate (5) with >95% purity.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 3 | HNO₃, TFA, 0–5°C | 78% | |
| 4 | H₂, Pd/C, MeOH, rt | 90% |
Alternative Synthetic Strategies
Direct Amination via Buchwald-Hartwig Coupling
A palladium-catalyzed amination has been explored for late-stage functionalization. Starting from methyl 7-bromo-2,3-dihydrobenzo[b]dioxine-6-carboxylate (6), reaction with ammonia or protected amines in the presence of Pd(OAc)₂ and Xantphos affords the amino derivative (5).
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| NH₃, Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C | 65% |
Reductive Amination of Ketone Intermediates
In a modified approach, methyl 7-oxo-2,3-dihydrobenzo[b]dioxine-6-carboxylate (7) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to yield the target compound.
| Reagents/Conditions | Yield | Reference |
|---|---|---|
| NH₄OAc, NaBH₃CN, MeOH, rt | 70% |
Analytical Validation and Optimization
Spectroscopic Characterization
Purity and Yield Optimization
- HPLC : >99% purity achieved via reverse-phase chromatography (C18 column, 5% acetonitrile/water + 0.1% formic acid).
- Crystallization : Recrystallization from ethanol/water (1:1) enhances purity to 99.5%.
Industrial-Scale Considerations
For bulk synthesis, continuous flow reactors improve nitration safety and efficiency. Key parameters include:
- Temperature Control : Maintain nitration at <10°C to minimize byproducts.
- Catalyst Recycling : Pd/C recovery reduces costs in hydrogenation steps.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Synthesis Pathway
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), sulfonyl chloride | Aqueous NaCO, room temperature | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamide |
| 2 | N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-sulfonamide, bromoacetamide | DMF, lithium hydride | Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate |
Diabetes Management
Recent studies have indicated that this compound exhibits inhibitory effects on α-glucosidase enzymes. This property suggests its potential as an anti-diabetic agent by delaying carbohydrate absorption and controlling postprandial blood glucose levels .
Neurodegenerative Diseases
The compound has also been investigated for its neuroprotective properties. It shows promise in inhibiting acetylcholinesterase activity, which is crucial for the management of Alzheimer's disease (AD). By preventing the breakdown of acetylcholine, it may enhance cognitive function and memory retention in affected individuals .
Chemical Research
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for modifications that can lead to new derivatives with enhanced biological activities. Researchers are exploring these derivatives for various pharmaceutical applications .
Case Study 1: Anti-Diabetic Activity
A study conducted on synthesized derivatives of methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine demonstrated significant inhibition of α-glucosidase activity. The most effective derivative showed an IC50 value comparable to standard anti-diabetic drugs .
Case Study 2: Neuroprotective Effects
In vitro assays revealed that methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine derivatives could inhibit acetylcholinesterase effectively. These findings suggest that such compounds may be developed into therapeutic agents for Alzheimer's disease treatment .
Mechanism of Action
The mechanism of action of Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[1,4]dioxine Esters with Varying Substituents
Methyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (Compound 3b)
- Structure: Lacks the 7-amino group but retains the methyl ester.
- Synthesis: Prepared via Schmidt et al.’s method using 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid and methanol under SOCl₂ catalysis (83% yield) .
- Applications : Used in synthesizing glycogen synthase kinase-3 (GSK-3) inhibitors, highlighting its role in neurodegenerative disease research .
| Property | Compound 1a | Compound 3b |
|---|---|---|
| Molecular Formula | C₁₀H₁₁NO₄ | C₁₀H₁₀O₄ |
| Key Functional Groups | 7-NH₂, 6-COOCH₃ | 6-COOCH₃ |
| Reactivity | High (amino) | Moderate |
| Therapeutic Relevance | Click chemistry | GSK-3 inhibition |
Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Substituted Derivatives: Halogen and Nitro Modifications
Methyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
- Structure: Nitro group at 7-position (C₁₀H₉NO₆).
- Applications: Nitro groups are precursors for amino derivatives via reduction, linking it to Compound 1a’s synthesis .
Ethyl 8-chloro-7-fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Heterocyclic Analogs: Indazole and Benzodithiazine Derivatives
Methyl 6-amino-1H-indazole-7-carboxylate (Compound 1b)
- Structure : Indazole core instead of benzo[1,4]dioxine.
- Synthesis : Reacted under similar metal-free conditions as Compound 1a but yielded lower diversity due to rigid indazole structure .
- Yield : Moderate to good (50–70%), comparable to Compound 1a in toluene .
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
Key Research Findings
Functionalization Potential: The 7-amino group in Compound 1a enables azide coupling, a feature absent in non-amino analogs like Compound 3b .
Biological Activity : While Compound 1a lacks direct therapeutic data, its derivatives (e.g., GSK-3 inhibitors from Compound 3b ) suggest indirect pharmacological relevance .
Structural Impact on Properties: Halogenation increases molecular weight and alters electronic properties (e.g., C₉H₉ClNO₆ in nitro derivatives) . Ethyl esters enhance lipophilicity but may reduce crystallization efficiency .
Biological Activity
Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (CAS No. 20197-76-6) is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
- Molecular Formula : C10H11NO4
- Molecular Weight : 209.20 g/mol
- SMILES : COC(=O)C1=CC2=C(C=C1N)OCCO2
- InChI : InChI=1S/C10H11NO4/c1-13-10(12)6-4-8-9(5-7(6)11)15-3-2-14-8/h4-5H,2-3,11H2,1H3
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antioxidant properties, potential therapeutic applications, and interaction with biological targets.
Antioxidant Activity
Research has shown that compounds similar to Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine derivatives exhibit significant antioxidant activity. The antioxidant potential is often assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In related studies, IC50 values for antioxidant activity ranged from 31.52 to 198.41 µM for various derivatives .
Inhibition of Enzymatic Activity
Methyl 7-amino derivatives have been explored for their inhibitory effects on specific enzymes relevant to disease processes. For instance, DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), a crucial enzyme in the cell wall synthesis of Mycobacterium tuberculosis, has been targeted by similar compounds. The inhibition of DprE1 is a promising avenue for developing new antituberculosis agents .
Study on Structural Derivatization
A study focused on the structural derivatization of flavonoid acetamides demonstrated that modifications in the molecular structure significantly impact biological activity and bioavailability. The findings indicated that hydroxyl and methylene groups play crucial roles in enhancing antioxidant capacity and overall drug-like properties .
Metal-Free Click Chemistry Applications
Another investigation highlighted the application of Methyl 7-amino derivatives in metal-free click chemistry reactions. The study reported moderate to good yields when reacted with various propargyl derivatives, indicating potential for developing diverse molecular libraries for drug discovery .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant Activity | Significant scavenging ability against free radicals (IC50 values: 31.52–198.41 µM) |
| Enzyme Inhibition | Potential inhibitor of DprE1 in Mycobacterium tuberculosis, relevant for antituberculosis therapy |
| Chemical Reactivity | Engages in metal-free click reactions to form diverse derivatives |
Q & A
Q. Basic Characterization Workflow
- NMR Spectroscopy : Key signals include aromatic protons (δ 6.36–7.88 ppm) and methylene groups in the dioxane ring (δ 4.18–4.38 ppm) .
- LC-MS : Monitor molecular ion peaks (e.g., m/z 246 [M+H]⁺) and fragmentation patterns to confirm identity .
- Melting Point : Consistent melting ranges (e.g., 105–107°C for intermediates) indicate purity .
Advanced Quality Control
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in complex derivatives. For example, HMBC correlations between the carbonyl carbon (δ ~163 ppm) and adjacent protons confirm ester group integrity . Purity thresholds ≥95% (HPLC, λ = 254 nm) are recommended for biological assays .
How do substituents on the benzodioxane core influence biological activity in kinase inhibition studies?
Basic SAR Observations
The electron-withdrawing carboxylate group at position 6 enhances binding to ATP pockets in kinases. Methyl ester derivatives show improved cell permeability compared to free acids .
Advanced Mechanistic Insights
Substituents at position 7 (e.g., sulfonamides, thiazoles) modulate selectivity. For instance, bulky sulfonyl groups in N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-4-methylbenzenesulfonamide reduce off-target effects in α-glucosidase inhibition (IC₅₀ = 12.3 µM) . In CDK9 inhibitors, electron-deficient heterocycles (e.g., oxadiazole) improve binding affinity (Kd < 100 nM) via π-stacking interactions .
What in silico tools are effective for predicting the pharmacokinetic properties of derivatives?
Q. Basic Computational Screening
- SwissADME : Predicts logP (optimal range: 2–3) and gastrointestinal absorption.
- AutoDock Vina : Estimates binding energies (ΔG) for kinase targets (e.g., GSK-3α) .
Advanced Multi-Parameter Optimization
Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. QSAR models using descriptors like topological polar surface area (TPSA < 90 Ų) guide blood-brain barrier penetration .
How can green chemistry principles be applied to improve the sustainability of synthesis?
Basic Solvent Optimization
Replace DMF with cyclopentyl methyl ether (CPME) in nucleophilic substitutions to reduce toxicity . Microwave-assisted synthesis (e.g., 60°C, 30 minutes) shortens reaction times compared to traditional reflux .
Advanced Catalysis
Enzymatic esterification (e.g., Candida antarctica lipase B) avoids harsh acids like H₂SO₄ . Photocatalytic amination (e.g., Ru(bpy)₃²⁺, visible light) enables metal-free functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
